

Application Notes and Protocols: Glycinamide Hydrochloride in Coordination Chemistry

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Compound of Interest		
Compound Name:	Glycinamide hydrochloride	
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These application notes provide a comprehensive overview of the use of **glycinamide hydrochloride** as a versatile ligand in coordination chemistry. The document details the synthesis, characterization, and potential applications of its metal complexes, with a focus on their relevance to researchers in academia and the pharmaceutical industry.

Introduction

Glycinamide hydrochloride, the hydrochloride salt of the simplest amino acid amide, is a valuable building block in synthetic and medicinal chemistry.[1][2] In coordination chemistry, glycinamide can act as a neutral ligand, coordinating through its amine group.[2][3] It can also behave as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the amine nitrogen and the carbonyl oxygen.[2][3] This versatility in coordination modes allows for the synthesis of a diverse range of metal complexes with varied geometries and properties. The resulting coordination compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[3][4] The coordination of the metal ion can enhance the therapeutic efficacy and bioavailability of the ligand.[5][6]

Data Presentation

The following tables summarize key quantitative data for representative **glycinamide hydrochloride**-metal complexes.



Table 1: Elemental Analysis Data for Glycinamide Hydrochloride Metal Complexes

Compl ex Formul a	Metal	Calcul ated %C	Found %C	Calcul ated %H	Found %H	Calcul ated %N	Found %N	Refere nce
[Co(H ₂ O) ₂ (HL) ₂]Cl ₂	Co(II)	15.30	15.42	5.14	4.66	17.84	17.83	[7]
[Ni(H ₂ O) ₂ (HL) ₂] Cl ₂	Ni(II)	15.31	15.27	5.14	4.68	17.86	17.74	[7]
[CuCl ₂ (HL) ₂]	Cu(II)	17.00	17.18	4.28	3.81	19.82	19.82	[7]
{[Cu(HL)2]2[Cu2l 6]}n	Cu(I/II)	7.32	7.44	1.84	2.12	8.54	8.36	[7]
[Co(H ₂ O) ₂ (HL) ₂]Br _{1.06} Cl _{0.94}	Co(II)	13.32	13.31	4.47	3.98	15.53	15.34	[7]
[Ni(H2O)2(HL)2] Bro.94Cl	Ni(II)	13.51	13.66	4.53	4.06	15.75	15.81	[7]

(HL = Glycinamide)

Table 2: Selected Bond Lengths and Angles for a Representative Copper(II)-Glycinamide Complex, [CuCl₂(HL)₂]



Bond	Length (Å)	Bond Angle	Angle (°)	Reference
Cu-N	~2.0	N-Cu-Cl	~90	[3][8]
Cu-Cl	~2.3	N-Cu-N'	180	[3][8]
Cl-Cu-Cl'	180	[3][8]		

(Data are generalized from typical copper-amine and copper-chloride bond lengths and angles in similar complexes. HL = Glycinamide)

Table 3: Stability Constants (log β) for Metal-Glycinate Complexes

Metal Ion	log βı	log β2	log β₃	Reference
Co(II)	5.04	9.16	11.58	[1]
Ni(II)	6.16	11.11	14.43	[1]
Cu(II)	8.52	15.75	-	[1]

(Note: These values are for glycinate (the anion of glycine) and provide a reference for the stability of related glycinamide complexes.)

Table 4: Spectroscopic Data for Representative Glycinamide Metal Complexes

Complex	Key IR Peaks (cm ⁻¹) ν(M-N)	Key IR Peaks (cm ⁻¹) ν(M-O)	UV-Vis λmax (nm)	Reference
Co(II) Complex	418-475	418-475	~500	[4][9]
Ni(II) Complex	418-475	418-475	~390, ~650	[4][9]
Cu(II) Complex	418-475	418-475	~600-800	[4][9]

(Note: The IR peaks for M-N and M-O are broad generalizations. The UV-Vis λ max values correspond to d-d transitions and are approximate.)

Experimental Protocols



Materials:

- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
- Glycinamide hydrochloride (H2NCH2CONH2·HCl)
- Sodium bicarbonate (NaHCO₃)
- Deionized water
- Stir plate and magnetic stir bar
- Beaker
- · Crystallizing dish

Procedure:

- Dissolve cobalt(II) chloride hexahydrate (0.24 g, 1.0 mmol) and glycinamide hydrochloride (0.22 g, 2.0 mmol) in 10 mL of deionized water in a beaker.[7]
- Slowly add sodium bicarbonate (0.15 g, 1.8 mmol) to the solution. Effervescence will occur. [7]
- Stir the mixture for a few minutes until the effervescence subsides.
- Cover the beaker and allow the solution to stand at room temperature.
- Rose-red crystals suitable for X-ray analysis will form upon slow evaporation.
- Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Materials:

- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
- Glycinamide hydrochloride (H2NCH2CONH2·HCl)
- Sodium bicarbonate (NaHCO₃)



- Deionized water
- Stir plate and magnetic stir bar
- Beaker
- Crystallizing dish

Procedure:

- Dissolve nickel(II) chloride hexahydrate (0.24 g, 1.0 mmol) and **glycinamide hydrochloride** (0.22 g, 2.0 mmol) in 10 mL of deionized water in a beaker.[7]
- Carefully add sodium bicarbonate (0.15 g, 1.8 mmol) to the solution, which will cause effervescence.[7]
- Stir the mixture until the gas evolution ceases.[7]
- Cover the beaker and leave it undisturbed at room temperature.
- Light blue crystals will form as the solvent evaporates.[7]
- Isolate the crystals by filtration, wash with a minimal amount of cold water, and allow them to air dry.

Materials:

- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Glycinamide hydrochloride (H2NCH2CONH2·HCl)
- Sodium bicarbonate (NaHCO₃)
- Deionized water
- Stir plate and magnetic stir bar
- Beaker



· Crystallizing dish

Procedure:

- In a beaker, combine copper(II) chloride dihydrate (0.17 g, 1.0 mmol) and glycinamide hydrochloride (0.22 g, 2.0 mmol) in 10 mL of deionized water.[7]
- Slowly add sodium bicarbonate (0.15 g, 1.8 mmol) to the mixture.[7]
- Stir the solution for several minutes until the effervescence stops.[7]
- Cover the beaker and allow it to stand at room temperature.
- Dark blue crystals will precipitate from the solution.[7]
- Collect the product by filtration, wash with a small volume of cold water, and air dry.

Materials:

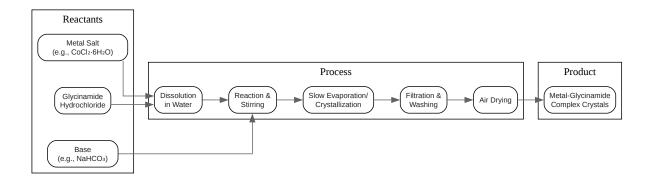
- Synthesized metal-glycinamide hydrochloride complex
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Fungal strains (e.g., Candida albicans)
- Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
- Sterile filter paper discs (6 mm diameter)
- Sterile swabs
- Incubator
- Positive control antibiotic/antifungal discs
- Solvent for dissolving complexes (e.g., DMSO, sterile water)

Procedure:



- Prepare a standardized inoculum of the test microorganism.
- Using a sterile swab, evenly inoculate the entire surface of the agar plate.
- Dissolve the synthesized complex in a suitable solvent to a known concentration.
- Impregnate sterile filter paper discs with a defined volume of the complex solution and allow the solvent to evaporate.
- Place the impregnated discs, along with positive and negative control discs, onto the surface
 of the inoculated agar plate.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.[7][10]

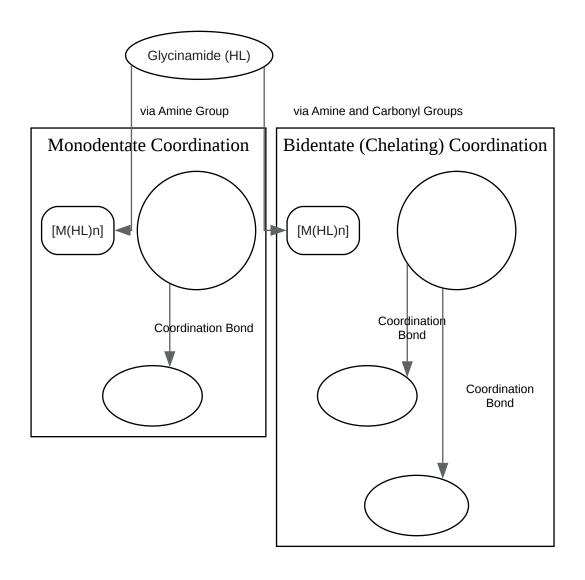
Visualizations



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Caption: General workflow for the synthesis of metal-glycinamide hydrochloride complexes.

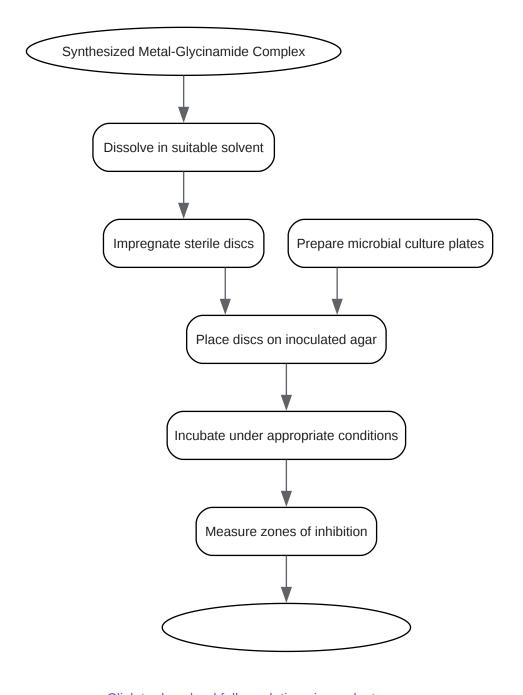




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Caption: Coordination modes of glycinamide as a ligand in metal complexes.





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Caption: Workflow for the evaluation of antimicrobial activity using the disc diffusion method.

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